molecular formula C23H30F3N5O2S B611954 ZK-thiazolidinone CAS No. 891849-87-9

ZK-thiazolidinone

Cat. No. B611954
M. Wt: 497.57681
InChI Key: WFZRONKPJVZNAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ZK-Thiazolidinone, also known as TAL, is an ATP-competitive inhibitor of PLK1. In vitro, ZK-Thiazolidinone counteracts the role of Plk1 in previously established functions, notably, sister chromatid separation, centrosome maturation, and bipolar spindle assembly. In vivo, ZK-Thiazolidinone selectively inhibits PLK1 and causes a prometaphase-like mitotic (G2–M) arrest. ZK-Thiazolidinone inhibits human PLK1 (IC50, 19± 12 nM) and various human and mouse tumor cell lines (IC50, 0.2–1.3 μM). ZK-Thiazolidinone impairs centrosome maturation.

Scientific Research Applications

Polo-like Kinase 1 Inhibition

ZK-Thiazolidinone (TAL) is a potent small-molecule inhibitor of mammalian Polo-like kinase 1 (Plk1), a key regulator of mitotic progression and cell division, especially in tumor cells. TAL's specificity and its effects on sister chromatid separation, centrosome maturation, and spindle assembly have been extensively studied. Its application helps understand Plk1's relationship with PICH and PRC1, crucial in spindle assembly checkpoint function and cytokinesis (Santamaría et al., 2007).

Anticancer Activity

ZK-thiazolidinone derivatives, like Les-3833, exhibit potential anticancer activity. Their action mechanisms include inhibition of various enzymes and proteins involved in apoptotic mechanisms, such as ParP, MaPK, JnK, bcl-2, CDK1/cyclin b, and caspases. Molecular docking studies suggest their affinity for Chk-1, caspase-6, and caspase-8, indicating multiple pathways for their antitumor activity (Kоbylinska et al., 2021).

Biological Activities and Synthetic Approaches

Thiazolidinone scaffolds, including 1,3-thiazolidin-4-ones, have diverse biological activities, such as anti-cancer, anti-diabetic, anti-microbial, anti-viral, anti-inflammatory, and anti-convulsant properties. Recent synthetic approaches have been developed to explore these activities, contributing significantly to pharmaceutical research (Manjal et al., 2017).

Antimicrobial and Antibacterial Properties

Thiazolidinone derivatives, including ZK-thiazolidinone, are known for their antimicrobial and antibacterial properties. They have been studied for their action on different microbial targets, particularly in addressing antibiotic resistance. These studies explore their role in both bacterial-cell and community levels, focusing on biofilms and antibacterial mechanisms (Cascioferro et al., 2020).

Antioxidant Activity

Some thiazolidinone derivatives exhibit significant antioxidant activity. This activity has been measured through various in vitro assays, revealing the potential of these compounds in redox biology and as therapeutic agents in diseases related to oxidative stress (Djukic et al., 2018).

Cyclin-Dependent Kinases Inhibition

Thiazolidinone derivatives have been explored for their ability to inhibit cyclin-dependent kinases, a crucial aspect in anti-proliferative agents. Their synthesis and molecular docking studies against Cyclin-Dependent Kinase 2 (CDK2) protein reveal their potential in pharmaceutical chemistry, especially in cancer treatment (Abdullah et al., 2021).

properties

CAS RN

891849-87-9

Product Name

ZK-thiazolidinone

Molecular Formula

C23H30F3N5O2S

Molecular Weight

497.57681

IUPAC Name

2-cyano-2-(3-ethyl-4-oxo-5-(((3-(2-(pyrrolidin-1-yl)ethyl)phenyl)amino)methyl)thiazolidin-2-yl)-N-(2,2,2-trifluoroethyl)acetamide

InChI

InChI=1S/C23H30F3N5O2S/c1-2-31-21(33)19(34-22(31)18(13-27)20(32)29-15-23(24,25)26)14-28-17-7-5-6-16(12-17)8-11-30-9-3-4-10-30/h5-7,12,18-19,22,28H,2-4,8-11,14-15H2,1H3,(H,29,32)

InChI Key

WFZRONKPJVZNAO-UHFFFAOYSA-N

SMILES

O=C(NCC(F)(F)F)C(C#N)C(N1CC)SC(CNC2=CC=CC(CCN3CCCC3)=C2)C1=O

Appearance

white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ZKThiazolidinone TAL.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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